molecular formula C6H10IN3 B12526566 2-Amino-1-ethylpyrimidin-1-ium iodide CAS No. 652152-16-4

2-Amino-1-ethylpyrimidin-1-ium iodide

Cat. No.: B12526566
CAS No.: 652152-16-4
M. Wt: 251.07 g/mol
InChI Key: WTZVWDDIKREUSC-UHFFFAOYSA-N
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Description

2-Amino-1-ethylpyrimidin-1-ium iodide is a chemical compound with the molecular formula C6H10IN3 It is a pyrimidine derivative, characterized by the presence of an amino group at the second position and an ethyl group at the first position, with iodide as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-ethylpyrimidin-1-ium iodide typically involves the reaction of 2-amino-1-ethylpyrimidine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired iodide salt. The general reaction can be represented as follows:

C6H9N3+HIC6H10IN3\text{C}_6\text{H}_9\text{N}_3 + \text{HI} \rightarrow \text{C}_6\text{H}_{10}\text{IN}_3 C6​H9​N3​+HI→C6​H10​IN3​

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-ethylpyrimidin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as chloride, bromide, or other halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the amino group, while substitution reactions can produce various halide derivatives.

Scientific Research Applications

2-Amino-1-ethylpyrimidin-1-ium iodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyrimidine derivatives.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-ethylpyrimidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The amino group and the pyrimidine ring play crucial roles in these interactions, potentially affecting various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-methylpyrimidin-1-ium iodide: Similar structure but with a methyl group instead of an ethyl group.

    2-Amino-1-ethylpyridinium iodide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness

2-Amino-1-ethylpyrimidin-1-ium iodide is unique due to its specific combination of an amino group, an ethyl group, and a pyrimidine ring

Properties

CAS No.

652152-16-4

Molecular Formula

C6H10IN3

Molecular Weight

251.07 g/mol

IUPAC Name

1-ethylpyrimidin-1-ium-2-amine;iodide

InChI

InChI=1S/C6H9N3.HI/c1-2-9-5-3-4-8-6(9)7;/h3-5,7H,2H2,1H3;1H

InChI Key

WTZVWDDIKREUSC-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=CC=CN=C1N.[I-]

Origin of Product

United States

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